molecular formula C11H11Cl3O2 B14312429 5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol CAS No. 115314-21-1

5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol

Cat. No.: B14312429
CAS No.: 115314-21-1
M. Wt: 281.6 g/mol
InChI Key: LZRQJYAQJZBROX-UHFFFAOYSA-N
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Description

5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol is an organic compound characterized by the presence of chlorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative, followed by the introduction of the pent-2-ene-1,4-diol moiety through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where chlorine-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Pentene, 4-chloro-: This compound has a similar structure but lacks the phenyl group and additional chlorine atoms.

    2-Pentene, 5-chloro-: Another structurally similar compound with variations in the position of chlorine atoms.

Uniqueness

5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol is unique due to the combination of its chlorine atoms and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

115314-21-1

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

5-chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol

InChI

InChI=1S/C11H11Cl3O2/c12-7-11(16,4-1-5-15)9-3-2-8(13)6-10(9)14/h1-4,6,15-16H,5,7H2

InChI Key

LZRQJYAQJZBROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)(C=CCO)O

Origin of Product

United States

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